3-(4-Chlorophenyl)pyrrolidine
Overview
Description
3-(4-Chlorophenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a 4-chlorophenyl group . This compound is part of the pyrrolidine class of compounds, which are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(4-Chlorophenyl)pyrrolidine, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)pyrrolidine is characterized by the presence of a pyrrolidine ring attached to a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
Pyrrolidine compounds, including 3-(4-Chlorophenyl)pyrrolidine, have been found to exhibit various biological activities, which are influenced by the steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Chlorophenyl)pyrrolidine is 181.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 1 . The exact mass and monoisotopic mass are 181.0658271 g/mol . The topological polar surface area is 12 Ų .
Scientific Research Applications
- Bioactive molecules containing the pyrrolidine ring and its derivatives (e.g., pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol) have been studied extensively .
- Pyrrolo[3,4-c]pyridines, structurally related to pyrrolidine, exhibit potential for treating nervous system diseases. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been explored .
- Pyrrolidine-based compounds have been investigated for their anticancer potential. For instance, pyrrolidine thiosemicarbazone hybrids showed promising activity against lung, ovarian, and colon cancer cell lines .
- SAR studies revealed that pyrrolidine derivatives with different N′-substituents exhibit varying antibacterial activity. Substituents such as ethyl, hydrogen, propyl, and phenyl influence potency .
- Stereochemical modifications in cis-3,4-diphenylpyrrolidine derivatives improved their activity as RORγt inverse agonists, potentially relevant for autoimmune diseases .
- Pyrrolidine-based metal complexes have been synthesized and evaluated for anticancer potential. These complexes showed activity against lung, ovarian, and colon cancer cell lines, with selectivity against mammalian epithelial cells .
Drug Discovery and Medicinal Chemistry
Nervous System Disorders
Anticancer Agents
Antibacterial Properties
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
Metal Complexes and Cancer Cell Lines
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 3-(4-chlorophenyl)pyrrolidine, are known to interact with a variety of biological targets due to their versatile scaffold .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives have been studied, and these parameters can influence the pharmacokinetic properties of these compounds .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorophenyl)pyrrolidine. For example, the rate of degradation of chlorfenapyr, a compound with a similar structure, was found to be influenced by temperature and exposure time .
Safety and Hazards
Future Directions
The pyrrolidine ring, present in 3-(4-Chlorophenyl)pyrrolidine, is a versatile scaffold in drug discovery . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors and the spatial orientation of substituents on biological activity could also be investigated further .
properties
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZDDQAOZEEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923395 | |
Record name | 3-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pyrrolidine | |
CAS RN |
120418-62-4 | |
Record name | 3-(4-Chlorophenyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120418624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry of 3-(4-chlorophenyl)pyrrolidine in the synthesis of Baclofen and PCPGABA?
A1: The research by [] demonstrates that both (R)- and (S)-enantiomers of 3-(4-chlorophenyl)pyrrolidine serve as crucial chiral building blocks in the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid]. This highlights the importance of stereochemistry in pharmaceutical synthesis, as different enantiomers of a molecule can exhibit different biological activities.
Q2: What key chemical transformation is highlighted in the synthesis of 3-(4-chlorophenyl)pyrrolidine?
A2: A key step outlined in the research [] involves the ruthenium tetroxide oxidation of chiral 3- and 4-(4-chlorophenyl)pyrrolidines. This reaction yields the corresponding pyrrolidin-2-ones, which can be readily dehydrated to obtain the target 3-(4-chlorophenyl)pyrrolidine enantiomers. This highlights the utility of ruthenium tetroxide as a powerful oxidizing agent in organic synthesis.
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